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molecular formula C9H14ClN B3416011 2-Phenylpropan-1-amine hydrochloride CAS No. 52991-03-4

2-Phenylpropan-1-amine hydrochloride

Cat. No. B3416011
M. Wt: 171.67 g/mol
InChI Key: HBVYOCJBEXSCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476297B2

Procedure details

A 250-mL round-bottomed flask was charged with 2-phenylpropan-1-amine hydrochloride (7.75 g, 45.1 mmol), DCM (75 mL) and cooled down to 0° C. Triethylamine (13.8 mL, 99.3 mmol) was added followed by slow addition of 4-(trifluoromethyl)benzoyl chloride (7.4 mL, 49.7 mmol). After the addition was completed the mixture was stirred at RT for 1 h, diluted with EtOAc, washed with 10% HCl, sat NaHCO3, sat NaCl and dried over Na2SO4. The white residue was recrystallized from ether:hexanes and the title compound was obtained as a white solid. MS (ESI, positive ion) m/z: 308 (M+H).
Quantity
7.75 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step Two
Quantity
7.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([CH:8]([CH3:11])[CH2:9][NH2:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)Cl.C(N(CC)CC)C.[F:22][C:23]([F:34])([F:33])[C:24]1[CH:32]=[CH:31][C:27]([C:28](Cl)=[O:29])=[CH:26][CH:25]=1>CCOC(C)=O>[C:2]1([CH:8]([CH3:11])[CH2:9][NH:10][C:28](=[O:29])[C:27]2[CH:31]=[CH:32][C:24]([C:23]([F:22])([F:33])[F:34])=[CH:25][CH:26]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7.75 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C(CN)C
Name
Quantity
75 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
13.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
7.4 mL
Type
reactant
Smiles
FC(C1=CC=C(C(=O)Cl)C=C1)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
washed with 10% HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The white residue was recrystallized from ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CNC(C1=CC=C(C=C1)C(F)(F)F)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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